molecular formula C30H33N5O7S B306888 Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B306888
M. Wt: 607.7 g/mol
InChI Key: POEYCLHFRBEPTM-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions

    Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Nitrobenzylidene Group: This step often involves a condensation reaction between a nitrobenzaldehyde derivative and the thiazolo[3,2-a]pyrimidine core.

    Incorporation of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolo[3,2-a]pyrimidine derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is explored for its potential therapeutic applications. It may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene groups but different core structures.

    Piperazine Derivatives: Compounds with piperazine moieties but different overall structures.

Uniqueness

Ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of multiple functional groups and its potential for diverse biological activities. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C30H33N5O7S

Molecular Weight

607.7 g/mol

IUPAC Name

ethyl (2E)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H33N5O7S/c1-6-42-29(37)26-18(2)31-30-34(27(26)22-17-21(40-4)8-10-24(22)41-5)28(36)25(43-30)16-19-15-20(35(38)39)7-9-23(19)33-13-11-32(3)12-14-33/h7-10,15-17,27H,6,11-14H2,1-5H3/b25-16+

InChI Key

POEYCLHFRBEPTM-PCLIKHOPSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C

Origin of Product

United States

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